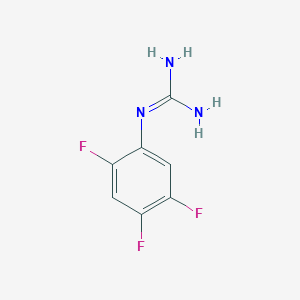

1-(2,4,5-Trifluorophenyl)guanidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6F3N3 |

|---|---|

Molecular Weight |

189.14 g/mol |

IUPAC Name |

2-(2,4,5-trifluorophenyl)guanidine |

InChI |

InChI=1S/C7H6F3N3/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2H,(H4,11,12,13) |

InChI Key |

HIIVLZUKHCDFLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)N=C(N)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 1 2,4,5 Trifluorophenyl Guanidine

Fundamental Basicity and Protonation Equilibria

The guanidine (B92328) group is one of the strongest organic bases in its neutral form, with a pKa value of its conjugate acid around 13.6. scripps.edu This high basicity is attributed to the exceptional resonance stabilization of the protonated form, the guanidinium (B1211019) cation, where the positive charge is delocalized symmetrically over all three nitrogen atoms. scripps.edunih.gov

The protonation equilibrium for 1-(2,4,5-trifluorophenyl)guanidine thus lies further towards the neutral species than for more basic guanidines. Even so, the guanidinium group generally remains protonated across a wide physiological pH range. nih.gov

Table 1: Comparison of pKa Values for Guanidine and Selected Derivatives Note: pKa values can vary based on solvent and experimental conditions. The values presented are for the conjugate acids.

| Compound | Structure | pKa (in MeCN, unless noted) | Key Feature |

| Guanidine | H₂N-C(=NH)-NH₂ | 13.6 (in water) scripps.edu | Unsubstituted parent compound |

| TMG (1,1,3,3-Tetramethylguanidine) | (CH₃)₂N-C(=NH)-N(CH₃)₂ | 23.3 scripps.edu | Alkyl groups are electron-donating |

| TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | Cyclic Structure | 25.96 scripps.edu | Cyclic structure enhances basicity |

| 1-Phenylguanidine | C₆H₅-NH-C(=NH)-NH₂ | ~10.8 (in water) | Phenyl group is weakly electron-withdrawing |

This table is interactive. Click on headers to sort.

Nucleophilic and Electrophilic Reaction Pathways

The guanidine moiety is inherently nucleophilic due to the lone pairs of electrons on its nitrogen atoms. This allows this compound to participate in a variety of reactions by attacking electron-deficient centers.

Nucleophilic Pathways: The primary nucleophilic reactions involve the nitrogen atoms. Guanidines are known to act as potent nucleophiles in reactions such as aza-Michael additions to α,β-unsaturated carbonyl compounds. mdpi.com In this context, one of the nitrogen atoms of this compound would attack the β-carbon of the unsaturated system. It also serves as a powerful building block in condensation reactions with bis-electrophiles to form various heterocyclic systems. nih.gov

Electrophilic Pathways: The guanidine group itself is electron-rich and not susceptible to nucleophilic attack. However, its derivatives can exhibit electrophilic character. For instance, acylation or sulfonylation of the guanidine nitrogen atoms withdraws electron density, making the central guanidinyl carbon more electrophilic and potentially susceptible to attack by strong nucleophiles. More commonly, the molecule acts as a base catalyst, deprotonating a substrate to generate a more potent nucleophile, which then carries out the primary reaction. rsc.orgrsc.org

Derivatization and Functionalization of the Guanidine Moiety

The guanidine group in this compound can be readily modified to introduce new functional groups or build more complex molecular architectures.

The reactivity of the guanidine is highly dependent on the nature of substituents on its nitrogen atoms.

Acylation and Sulfonylation: Reaction with acylating agents (e.g., benzoyl chloride) or sulfonylating agents leads to N-acyl or N-sulfonyl guanidines. nih.gov These electron-withdrawing groups significantly reduce the basicity and nucleophilicity of the guanidine.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides can occur at the nitrogen atoms. This process can be complex, potentially leading to a mixture of products. A common synthetic route to specifically substituted guanidines involves the reaction of an amine with an activated thiourea, such as an S-methylisothiouronium salt. researchgate.net

Steric Effects: The steric bulk of N-substituents can influence which of the nitrogen atoms participates in a reaction, directing the outcome of subsequent transformations. mdpi.com

Guanidines are invaluable precursors for the synthesis of nitrogen-containing heterocycles. This compound can be employed in multicomponent reactions to construct complex ring systems in a single step.

A prominent example is the Biginelli reaction, a one-pot cyclocondensation between an aldehyde, a β-ketoester, and a urea (B33335) or urea-like component. nih.govnih.gov When this compound is used in place of urea, it yields 2-imino-dihydropyrimidines, incorporating the trifluorophenyl moiety into the final heterocyclic structure. nih.gov This reaction provides a straightforward route to a library of substituted pyrimidines.

Furthermore, reactions with other 1,3-bis-electrophiles are common. For instance, condensation with 1,3-diketones produces substituted pyrimidines, while reaction with α-halo esters can lead to five-membered imidazolidinone rings. mdpi.com These cyclization reactions underscore the utility of this guanidine derivative as a versatile scaffold in diversity-oriented synthesis. nih.gov

Table 2: Examples of Bis-Electrophiles for Heterocycle Synthesis with Guanidines

| Bis-Electrophile Class | Example Reactant | Resulting Heterocycle Core |

| β-Ketoester | Ethyl acetoacetate | Dihydropyrimidinone |

| 1,3-Diketone | Acetylacetone | Pyrimidine (B1678525) |

| α,β-Unsaturated Ester | Ethyl acrylate | Pyrimidinone |

| 1,1,3,3-Tetramethoxypropane | 1,1,3,3-Tetramethoxypropane | Pyrimidine nih.gov |

This table is interactive. Click on headers to sort.

Investigations of Reaction Kinetics and Proposed Mechanisms

While specific kinetic studies on this compound are not widely documented, the mechanisms of its reactions can be inferred from extensive research on related guanidine systems.

The catalytic activity of guanidines often proceeds via a "general base mechanism." In this pathway, the guanidine functions as a strong base to deprotonate a substrate, thereby increasing its nucleophilicity. rsc.org For example, in the synthesis of quinazolines from CO₂ and 2-aminobenzonitrile, the guanidine catalyst deprotonates the amino group, facilitating the initial attack on CO₂. rsc.org

In cyclization reactions, the mechanism is typically stepwise. For the base-catalyzed cyclization of N-substituted l-(2-nitrophenyl)guanidines, kinetic studies have shown that the reaction rate is linearly dependent on the pH of the medium. chempap.org This indicates that the reaction proceeds through the deprotonated, and therefore more nucleophilic, form of the guanidine. The rate-determining step in such base-catalyzed intramolecular cyclizations is often the nucleophilic attack itself. chempap.org

Theoretical and Computational Chemistry of 1 2,4,5 Trifluorophenyl Guanidine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and energy landscape of 1-(2,4,5-trifluorophenyl)guanidine.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netq-chem.com DFT calculations, often employing functionals like B3LYP, are utilized to optimize the molecular geometry and predict various electronic properties. mdpi.comnih.gov For guanidine (B92328) derivatives, DFT helps in understanding the electron density distribution, which is significantly influenced by the delocalization of electrons across the CN3 moiety. mdpi.com The introduction of the trifluorophenyl group is expected to modulate the electronic properties of the guanidine core. DFT can be used to calculate parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for assessing the chemical reactivity of the molecule. dergipark.org.traimspress.com The HOMO-LUMO energy gap provides insights into the molecule's stability and its potential for intramolecular charge transfer. dergipark.org.trnih.gov

Table 1: Representative Calculated Electronic Properties for Guanidine Derivatives

| Parameter | Description | Typical Calculated Values |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -5.29 to -6.08 eV nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -2.39 to -2.9 eV nih.gov |

| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. irjweb.com | ~4.4871 eV irjweb.com |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | ~3.208 D e-journals.in |

Note: The values presented are for representative guanidine derivatives and may differ for this compound. The data is illustrative of the types of parameters obtained from DFT calculations.

Ab initio methods, which are based on first principles without empirical parameters, provide a rigorous approach to understanding molecular orbitals. wayne.edu These methods, such as Hartree-Fock (HF) and post-HF methods, can be used to perform a detailed analysis of the molecular orbitals of this compound. researchgate.net This analysis helps in understanding the nature of chemical bonds and the electronic transitions within the molecule.

Molecular orbital analysis, including the visualization of HOMO and LUMO, reveals the regions of the molecule involved in electron donation and acceptance. nih.gov In guanidine-based systems, the HOMO is often associated with the donor part of the molecule, while the LUMO is related to the acceptor part. nih.gov The presence of the electron-withdrawing trifluorophenyl group is expected to influence the energies and distributions of these frontier orbitals. Ab initio calculations can also provide insights into the contributions of different atomic orbitals to the molecular orbitals, offering a detailed picture of the electronic structure. wayne.edu

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are critical for its physical and biological properties.

Conformational analysis of guanidine derivatives can be performed using computational methods to identify the most stable conformations. e-journals.in The rotation around the C-N bonds and the orientation of the trifluorophenyl ring relative to the guanidine group are key conformational variables. Studies on related guanidine compounds have investigated the conformational changes induced by different environments. nih.govnih.gov

Prediction of Spectroscopic Parameters for Structural Elucidation

Computational chemistry is a valuable tool for predicting spectroscopic data, which aids in the interpretation of experimental spectra for structural elucidation. researchgate.nete-journals.in

Theoretical calculations, particularly using DFT, can predict vibrational frequencies (IR and Raman spectra) with good accuracy. nih.govnih.gov By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. This is particularly useful for complex molecules where experimental assignments can be challenging.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net These predictions can help in the assignment of NMR signals and provide further confirmation of the molecular structure. The accuracy of these predictions is often enhanced by considering solvent effects.

Electronic absorption spectra (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT). nih.govresearchgate.net These calculations provide information about the electronic transitions, including their energies and oscillator strengths, which correspond to the absorption maxima in the experimental spectrum. mdpi.com

Table 2: Representative Predicted Spectroscopic Data for a Guanidine Derivative

| Spectroscopic Technique | Predicted Parameter | Example of Predicted Value |

| FT-IR | Vibrational Frequency (cm⁻¹) | C=N stretch: ~1650 cm⁻¹ |

| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: 7.0-8.0 ppm |

| ¹³C NMR | Chemical Shift (ppm) | Guanidinyl Carbon: ~155 ppm |

| UV-Vis | Absorption Wavelength (λmax) | ~240 nm mdpi.com |

Note: These are representative values for guanidine-containing molecules and may not be exact for this compound. The data is for illustrative purposes.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the transition states and intermediates along a reaction pathway. mdpi.comirb.hr

For example, DFT calculations can be used to model the protonation of the guanidine group, a key aspect of its basicity. The transition state for this process can be located, and the activation energy can be calculated. Similarly, the reactivity of the guanidine group in nucleophilic reactions can be explored. mdpi.com Computational studies on the aza-Henry reaction catalyzed by guanidine derivatives have provided insights into the origin of stereoselectivity by analyzing the structures and energies of the transition states. nih.gov

These computational models provide a detailed, atomistic view of reaction mechanisms that can be difficult to obtain through experimental methods alone. They can be used to rationalize observed product distributions and to design more efficient synthetic routes or catalysts. mdpi.com

Advanced Analytical Methodologies in the Research of 1 2,4,5 Trifluorophenyl Guanidine

High-Resolution NMR Spectroscopy for Structural and Dynamic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1-(2,4,5-Trifluorophenyl)guanidine in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Detailed analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra allows for the precise assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the guanidinyl group (-NH and -NH₂) and the aromatic ring. The chemical shifts of the guanidinyl protons can be broad due to quadrupole moments and chemical exchange. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The guanidinyl carbon typically appears in a characteristic downfield region. The carbons of the trifluorophenyl ring will exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is invaluable for confirming the substitution pattern.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique. It would show distinct signals for each of the three fluorine atoms on the phenyl ring, with their chemical shifts and coupling constants (both F-F and F-H) providing definitive evidence for their 2,4,5-substitution pattern.

Dynamic NMR (D-NMR) studies can also provide insights into processes such as tautomerism, which is common in guanidines, and restricted rotation around the C-N bonds. By acquiring spectra at different temperatures, researchers can study the kinetics of these dynamic processes.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Phenylguanidine This table is illustrative and shows typical chemical shift ranges for a related structure, as specific experimental data for this compound is not publicly available.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Guanidinyl-NH | 5.5 - 7.5 (broad) | - |

| Guanidinyl-NH₂ | 4.0 - 5.5 (broad) | - |

| Guanidinyl-C | - | 155 - 160 |

| Aromatic-CH | 6.8 - 7.5 | 110 - 130 |

| Aromatic-CF | - | 140 - 160 (d, JCF) |

Mass Spectrometry for Mechanistic Studies and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS).

In mechanistic studies, MS can be used to identify reaction intermediates and byproducts, providing crucial evidence for proposed reaction pathways. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization methods that allow for the observation of fragile intermediates that might not be detectable by other means. rsc.org The fragmentation pattern observed in the mass spectrum upon collision-induced dissociation (CID) can be analyzed to deduce the structure of the parent molecule. For this compound, characteristic fragmentation would likely involve the loss of ammonia, cyanamide (B42294), or cleavage of the phenyl-nitrogen bond.

Furthermore, MS coupled with a separation technique like liquid chromatography (LC-MS) is an invaluable tool for real-time reaction monitoring. By analyzing small aliquots of a reaction mixture over time, researchers can track the consumption of starting materials and the formation of the desired product, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 188.0584 |

| [M+Na]⁺ | 210.0403 |

| [M-NH₃+H]⁺ | 171.0322 |

Chromatographic Techniques for Reaction Purity and Separation in Research

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds like this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic technique for the analysis and purification of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an additive such as trifluoroacetic acid (TFA) to improve peak shape, would be suitable for analyzing the purity of this compound. By comparing the retention time of the main peak with that of a reference standard and integrating the peak areas, the purity of a sample can be accurately determined. Preparative HPLC can be used to isolate the compound in high purity for further studies.

Gas Chromatography (GC): While less common for polar compounds like guanidines, GC can be employed if the compound is sufficiently volatile and thermally stable, or if it is derivatized to increase its volatility. A GC method would provide information on the presence of any volatile impurities.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. For this compound, a silica (B1680970) gel plate with a mobile phase of ethyl acetate (B1210297) and hexane, often with a small amount of a basic modifier like triethylamine, would likely provide good separation.

Table 3: Example of a Generic HPLC Method for a Phenylguanidine Derivative

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For this compound, obtaining a single crystal of sufficient quality would allow for its definitive structural confirmation in the solid state.

The analysis of the diffraction pattern produced when X-rays are passed through the crystal provides a detailed electron density map, from which the positions of individual atoms can be determined with high precision. This information includes:

Bond lengths and angles: Precise measurement of all bond lengths and angles within the molecule.

Conformation: The preferred conformation of the molecule in the solid state, including the torsion angles between the phenyl ring and the guanidinium (B1211019) group.

Intermolecular interactions: The arrangement of molecules in the crystal lattice, revealing details about hydrogen bonding, and π-π stacking interactions. mdpi.com The guanidinium group is a strong hydrogen bond donor, and the trifluorophenyl ring can act as a weak hydrogen bond acceptor, leading to the formation of complex supramolecular architectures.

Knowledge of the solid-state structure is crucial for understanding the physical properties of the compound, such as its melting point and solubility, and for rationalizing its behavior in biological systems. mdpi.com

Table 4: Representative Crystallographic Data for a Substituted Guanidine (B92328) This table presents typical data that would be obtained from an X-ray crystallographic analysis of a related compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 - 9.5 |

| b (Å) | 10.0 - 11.0 |

| c (Å) | 14.0 - 15.0 |

| β (°) | 95 - 105 |

| Volume (ų) | 1200 - 1400 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.4 - 1.5 |

Applications of 1 2,4,5 Trifluorophenyl Guanidine in Advanced Chemical Synthesis and Materials Science Non Clinical

Role as an Organocatalyst in Organic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Guanidines, as strong Brønsted bases, are particularly effective in this domain. The high basicity of the guanidine (B92328) moiety in 1-(2,4,5-Trifluorophenyl)guanidine, with a pKa around 13.6 for the parent guanidinium (B1211019) ion, allows it to deprotonate a variety of acidic protons, thereby activating substrates for subsequent reactions. scripps.edu The trifluorophenyl group can further modulate the electronic properties and solubility of the catalyst.

Catalysis of Specific Carbon-Carbon and Carbon-Heteroatom Bond Formations

The guanidine functionality is well-documented to catalyze a variety of bond-forming reactions. The basic nature of the guanidine nitrogen can facilitate reactions such as Michael additions, Knoevenagel condensations, and Henry reactions, all of which are fundamental carbon-carbon bond-forming strategies. smolecule.com For instance, guanidine catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be effective in promoting reactions involving nitroalkanes. rsc.org Guanidine hydrochloride has also been employed as a catalyst for the one-pot synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), a process that involves the formation of new carbon-carbon bonds. researchgate.net

In the realm of carbon-heteroatom bond formation, organocatalysts play a crucial role. nih.govwiley.comresearchgate.netmdpi.com While specific studies detailing the use of this compound as a catalyst for these reactions are not prevalent, the inherent reactivity of the guanidine group suggests its potential in this area. The nucleophilic nature of the guanidine nitrogens can be harnessed to catalyze the addition of heteroatom nucleophiles to electrophilic partners. smolecule.com

Table 1: Examples of Guanidine-Catalyzed Bond Formations

| Reaction Type | Catalyst Type | Bond Formed | Reference |

| Nitroalkane Addition | Bicyclic Guanidine (TBD) | C-C | rsc.org |

| Bis(pyrazol-5-ol) Synthesis | Guanidine Hydrochloride | C-C | researchgate.net |

| General Organocatalysis | Guanidines | C-C, C-N, C-O | smolecule.comresearchgate.net |

Enantioselective Catalysis

Chiral guanidines have gained prominence as powerful organocatalysts for asymmetric synthesis. researchgate.netrsc.orgnih.govnih.gov By incorporating a chiral scaffold into the guanidine structure, it is possible to create a chiral environment around the basic catalytic site, enabling the formation of one enantiomer of a product over the other. These catalysts often rely on a dual activation mechanism, using their basicity to activate one reactant and hydrogen bonding to orient the other. nih.gov

It is important to note that this compound itself is an achiral molecule and, therefore, cannot function as an enantioselective catalyst. To be employed in asymmetric catalysis, it would need to be derivatized with a chiral auxiliary. While the literature contains numerous examples of chiral guanidine catalysts, specific chiral derivatives of this compound and their applications in enantioselective catalysis have not been reported. researchgate.netrsc.orgnih.govresearchgate.net

Utilization as a Synthetic Reagent for Functional Group Interconversions

Beyond catalysis, this compound can act as a reagent in stoichiometric transformations to effect functional group interconversions. The guanidine moiety possesses both nucleophilic and basic properties, allowing it to participate in a variety of reactions. scripps.edusmolecule.com

One of the primary reactions of guanidines is their condensation with carbonyl compounds to form imines or related structures. smolecule.com This represents a direct interconversion of a carbonyl functional group (aldehyde or ketone) to a C=N double bond. Furthermore, the nucleophilic character of the guanidine nitrogens allows them to participate in substitution reactions, for instance, displacing a leaving group on an alkyl halide, which would result in an alkylated guanidine. While comprehensive studies on the use of this compound for a broad range of functional group interconversions are limited, the fundamental reactivity of the guanidine group provides a basis for its potential in this area. vanderbilt.edu

Scaffold Design for Novel Chemical Entity Development

The search for new molecular scaffolds is a cornerstone of medicinal chemistry and materials science. The unique combination of a highly basic guanidine group and an electron-deficient trifluorophenyl ring makes this compound an attractive starting point for the design of novel chemical entities. researchgate.net The guanidinium group is a key structural feature in many natural products and approved drugs, where it often participates in crucial hydrogen bonding interactions with biological targets. scripps.edu The trifluorophenyl motif can enhance metabolic stability and membrane permeability.

Precursors for Advanced Heterocyclic Systems

Guanidines are versatile building blocks for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. slideshare.netyoutube.com The multiple nitrogen atoms and the central carbon of the guanidine unit can be incorporated into various ring systems through cyclization reactions.

A pertinent example is the synthesis of pyrimidine (B1678525) derivatives. Aryl guanidines have been shown to react with reagents like diethyl 2-(ethoxymethylene)malonate to construct the pyrimidine ring. researchgate.net This type of reaction highlights the potential of this compound to serve as a precursor to substituted pyrimidines, which are themselves important scaffolds in medicinal chemistry. Other heterocyclic systems that can be accessed from guanidine precursors include triazines and imidazoles. clockss.org For instance, the condensation of guanidine salts with glyoxal (B1671930) or glyoxylate (B1226380) hemiacetals can yield 2-aminoimidazolin-5-ols. clockss.org

Table 2: Heterocyclic Systems Derived from Guanidine Precursors

| Precursor | Reagent | Heterocyclic Product | Reference |

| 1-(4-Cyanophenyl)guanidine | Diethyl 2-(ethoxymethylene)malonate | Pyrimidine derivative | researchgate.net |

| Guanidine salts | Glyoxal/Glyoxylate hemiacetals | 2-Aminoimidazolin-5-ol | clockss.org |

| Guanidine derivatives | Various | Triazines, Imidazoles | youtube.comclockss.org |

Ligands in Coordination Chemistry

The field of coordination chemistry benefits from a diverse palette of ligands to modulate the properties of metal complexes. Guanidines, and their deprotonated counterparts, guanidinates, are highly effective ligands for a wide range of metal ions across the periodic table. nih.gov

As a neutral molecule, this compound would typically coordinate to a metal center in a monodentate fashion through the lone pair of its imine nitrogen atom. Upon deprotonation, it forms a guanidinate anion, which can act as a bidentate chelating ligand, binding through two of its nitrogen atoms. The electronic properties of the resulting metal complex would be significantly influenced by the strongly electron-withdrawing 2,4,5-trifluorophenyl substituent. This substituent would decrease the electron-donating ability of the guanidine ligand compared to alkyl- or unsubstituted aryl guanidines, which in turn would affect the reactivity and stability of the corresponding metal complex. While specific coordination complexes of this compound are not extensively reported, the general principles of guanidine coordination chemistry provide a clear framework for its potential applications in this area. nih.gov

Explorations in Supramolecular Chemistry and Material Science

General studies on guanidinium ions highlight their capacity to form strong hydrogen bonds, a characteristic that is fundamental to supramolecular chemistry. mdpi.com The planar structure and the presence of multiple hydrogen bond donors in the guanidinium group allow for the formation of well-defined supramolecular synthons, particularly with carboxylates, leading to the construction of complex, self-assembled architectures. researchgate.net However, specific investigations into how the 2,4,5-trifluorophenyl substituent influences these interactions in This compound have not been reported.

Hydrogen Bonding Networks and Self-Assembly

The self-assembly of molecules is a cornerstone of materials science, driven by non-covalent interactions such as hydrogen bonding. smolecule.com Guanidine derivatives are known to participate in the formation of ordered structures, including nanofibers and hydrogels, through such interactions. rsc.orgresearchgate.net The electronic properties of the phenyl ring substituent can significantly modulate the hydrogen bonding capabilities of the guanidinium group. In the case of This compound , the strong electron-withdrawing nature of the fluorine atoms would be expected to alter the acidity of the guanidinium protons and influence its hydrogen bonding patterns. However, there are no available crystallographic or spectroscopic studies to confirm the specific hydrogen bonding networks or self-assembly behavior of this compound.

Polymer Chemistry Applications

Guanidine derivatives have found utility as organocatalysts in polymerization reactions, such as the ring-opening polymerization of cyclic esters. researchgate.netibm.com Their basicity and ability to activate monomers through hydrogen bonding are key to their catalytic activity. rsc.orgnih.gov Furthermore, polymers incorporating guanidinium side chains have been synthesized for various applications. fiu.edu The specific role of This compound as a catalyst or as a monomeric unit in polymer chemistry has not been documented in the available literature. While the synthesis of various guanidine-containing polymers is well-established, researchgate.netnih.gov there are no reports on the incorporation of the this compound moiety into a polymer backbone or as a side chain.

Structure Reactivity/property Relationships Srr/spr of 1 2,4,5 Trifluorophenyl Guanidine and Its Analogues

Impact of Fluorination on Guanidine (B92328) Basicity and Electronic Properties

The basicity of the guanidine moiety is a defining characteristic, making it one of the strongest organic bases. nih.gov This high basicity stems from the effective delocalization of the positive charge across three nitrogen atoms in its protonated form, the guanidinium (B1211019) ion. However, when substituted onto an aromatic ring, the electronic properties of the ring's substituents can significantly modulate this basicity.

The electronic properties are also directly impacted. The trifluorophenyl group deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions compared to benzene. libretexts.orglumenlearning.com This deactivation is a direct consequence of the inductive electron withdrawal by the fluorine atoms. libretexts.org

| Compound Name | Substituent(s) on Phenyl Ring | Expected Effect on Basicity (pKa) |

| Phenylguanidine | -H (None) | Baseline |

| 1-(2,4,5-Trifluorophenyl)guanidine | -F (x3) | Strong Decrease |

| 1-(4-Nitrophenyl)guanidine | -NO₂ (Strong EWG) | Very Strong Decrease |

| 1-(4-Methylphenyl)guanidine | -CH₃ (Weak EDG) | Slight Increase |

| 1-(4-Methoxyphenyl)guanidine | -OCH₃ (Strong EDG) | Increase |

| Note: This table illustrates expected trends based on established principles of substituent effects. EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. |

Stereochemical Influence on Reactivity and Molecular Recognition

The three-dimensional arrangement of atoms, or stereochemistry, plays a crucial role in determining a molecule's reactivity and its ability to interact with other molecules, a process known as molecular recognition. For this compound, the interplay between the planar phenyl ring and the guanidine group is influenced by the fluorine substituents.

These substituents can create a specific conformational preference, affecting how the molecule presents itself for interaction. In the protonated state, which is prevalent under physiological conditions, the positively charged guanidinium group can engage in favorable electrostatic interactions with the partially negative fluorine atoms on the ring. nih.gov Research on other fluorinated nitrogen-containing ring systems has identified attractive gauche effects between protonated nitrogen centers and adjacent fluorine atoms (an NH₂⁺∙∙∙Fδ⁻ interaction) that stabilize specific conformers. beilstein-journals.org This stabilization can result in a more rigid molecular structure, which is highly significant for molecular recognition. For instance, when binding to the active site of an enzyme, a molecule with a well-defined and stable conformation is often able to form more precise and stronger interactions. wikipedia.org

Furthermore, the field of asymmetric synthesis has utilized chiral guanidines, where the stereochemistry is precisely controlled, to direct the outcome of chemical reactions. nih.gov This demonstrates that the stereochemical properties of the guanidine and its substituents are fundamental to its chemical behavior and its potential application in targeted chemical transformations.

Systematic Substituent Effects on Chemical Behavior

The chemical behavior of phenylguanidine derivatives can be systematically understood by classifying the ring substituents as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). lumenlearning.comfiveable.me This classification provides a predictive framework for the molecule's reactivity and properties.

Electron-Withdrawing Groups (EWGs): Substituents like the fluoro groups in this compound, as well as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups, are potent EWGs. They pull electron density from the aromatic ring through inductive and/or resonance effects. libretexts.org

Effect on Basicity: As previously discussed, EWGs decrease the electron density on the guanidine moiety, making it less basic and lowering its pKa. rsc.org

Effect on Reactivity: EWGs deactivate the aromatic ring, making it less nucleophilic. This slows down the rate of electrophilic aromatic substitution reactions. lumenlearning.com

Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), alkoxy (-OR), amino (-NH₂), and alkyl (-R) groups are EDGs. They push electron density into the aromatic ring. fiveable.me

Effect on Basicity: EDGs increase the electron density on the guanidine group, making it more basic and raising its pKa.

Effect on Reactivity: EDGs activate the aromatic ring, making it more nucleophilic and accelerating the rate of electrophilic aromatic substitution. lumenlearning.com

The systematic study of these substituent effects is crucial for the rational design of new guanidine-containing molecules with tailored properties for applications in medicinal chemistry and materials science. rsc.org

| Substituent Example | Classification | Effect on Phenyl Ring Reactivity (EAS) | Effect on Guanidine Basicity |

| -NO₂ | Strong EWG | Strong Deactivation | Decreases |

| -F, -Cl | Halogen (EWG) | Deactivation | Decreases |

| -H | Neutral | Baseline | Baseline |

| -CH₃ | Weak EDG | Weak Activation | Increases Slightly |

| -OH, -NH₂ | Strong EDG | Strong Activation | Increases |

| Note: This table summarizes general trends. EAS = Electrophilic Aromatic Substitution; EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. |

Emerging Research Directions and Future Perspectives for 1 2,4,5 Trifluorophenyl Guanidine

Integration with Flow Chemistry and Automated Synthesis

The paradigm of chemical manufacturing is shifting from traditional batch processes to continuous flow chemistry, a change that offers significant advantages in terms of safety, consistency, and scalability. nih.gov The synthesis of guanidine (B92328) derivatives, which can involve reactive or hazardous intermediates, is particularly well-suited for this modern approach. nih.gov

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purities. For the synthesis of 1-(2,4,5-Trifluorophenyl)guanidine, a multi-step flow process could streamline the reaction sequence, minimizing the handling of hazardous reagents and allowing for in-situ quenching of reactive species. nih.gov This approach has been successfully used for various multi-step syntheses of active pharmaceutical ingredients. nih.gov

Furthermore, the automation of synthesis is a rapidly advancing field. Automated oligonucleotide synthesizers, for example, have been adapted for the production of deoxyribonucleic guanidines (DNGs). nih.govnih.gov These systems utilize mild coupling reagents and eliminate the need for toxic substances like mercury salts, which were historically used in guanidine synthesis. nih.gov A similar automated platform could be envisioned for the custom synthesis of a library of substituted phenylguanidines, including the 2,4,5-trifluoro analogue. Such a system would facilitate rapid optimization of reaction conditions and the generation of derivatives for structure-activity relationship (SAR) studies. Recent protocols have demonstrated the ability to achieve high coupling yields (around 95%) in a fully automated fashion for guanidine-backbone oligonucleotides. nih.govnih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Guanidine Derivatives

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials | Enhanced safety through smaller reaction volumes and better heat dissipation nih.gov |

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and mixing nih.gov |

| Scalability | Scaling up can be challenging and non-linear | More straightforward and predictable scalability nih.gov |

| Efficiency | May have lower yields and require more purification | Often results in higher yields and purity, reducing waste nih.gov |

| Automation | More complex to automate fully | Readily integrated with automated control and monitoring systems nih.govnih.gov |

Computational Design of Novel Guanidine-Based Systems

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering profound insights into molecular structure, reactivity, and interaction with biological targets. For guanidine-based systems, these methods are crucial for understanding the subtleties of their electronic properties and for designing new molecules with tailored functions.

Density Functional Theory (DFT) calculations, for instance, have been used to assess the feasibility of various guanidine-based compounds as biomimetic hydrides for the reduction of carbon dioxide. rsc.org Such studies can predict the hydride donor capabilities of novel guanidine structures, paving the way for their application in sustainable energy and chemical synthesis. rsc.org Similarly, computational methods are employed to study the interactions between the guanidinium (B1211019) moiety of arginine and other amino acid side chains in proteins, providing fundamental knowledge for the design of peptides and protein-based materials. acs.org

In the context of this compound, computational design can be used to:

Predict Tautomeric and Conformational Preferences: Understanding the stable tautomers and conformers of the molecule is key to predicting its binding mode to biological receptors or its role in catalysis. researchgate.net

Model Interactions with Target Proteins: For medicinal chemistry applications, molecular docking and dynamics simulations can predict the binding affinity and selectivity of this compound derivatives for specific enzymes or receptors.

Design Novel Ligands: By appending different functional groups to the guanidine core, computational studies can guide the synthesis of new ligands with enhanced electronic or steric properties for use in coordination chemistry and catalysis. nih.gov For example, appending an imidazolin-2-iminato group has been shown to create a quantifiably superior electron-donating guanidinate ligand. nih.gov

Develop QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the chromatographic behavior or biological activity of a series of guanidine derivatives, accelerating the discovery process. nih.gov

These computational approaches reduce the need for extensive trial-and-error synthesis and testing, making the research and development process more efficient and cost-effective.

Green and Sustainable Methodologies in Guanidine Chemistry

The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous substances, and energy efficiency, are increasingly influencing synthetic strategies. The development of sustainable methods for guanidine synthesis is an active area of research.

Key green approaches applicable to the synthesis of this compound include:

Use of Green Catalysts: Organocatalysts like guanidine hydrochloride have been used for various multicomponent reactions to produce complex heterocyclic structures under environmentally benign conditions. rsc.orgresearchgate.netresearchgate.net These methods often feature operational simplicity, broad functional group tolerance, and the potential for catalyst recycling. researchgate.net

Aqueous Reaction Media: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. Efficient guanylation of various amines with cyanamide (B42294) has been achieved in water using scandium(III) triflate as a catalyst. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions. rsc.org A novel microwave-mediated, metal-free synthesis of pyrimido[1,2-a]benzimidazoles was developed using guanidine hydrochloride as a green organocatalyst. rsc.org

Alternative Reagents: Research focuses on replacing toxic reagents, such as the mercury compounds historically used for activating thioureas, with greener alternatives like cyanuric chloride. organic-chemistry.org

One-Pot and Tandem Reactions: Designing synthetic routes where multiple steps are performed in a single reaction vessel (one-pot) or sequentially without isolating intermediates (tandem reactions) reduces solvent use, purification steps, and waste generation. uantwerpen.be A one-pot synthesis of guanidines from amidines has been reported using dimethyl carbonate as a green solvent. uantwerpen.be

Biosynthesis: Looking further into the future, photosynthetic production of the basic guanidine scaffold has been demonstrated in engineered cyanobacteria, offering a completely renewable route. rsc.org While currently focused on the parent compound, this points toward the potential for biocatalytic routes to more complex derivatives.

By adopting these green and sustainable methodologies, the synthesis of this compound and related compounds can be made more environmentally friendly, aligning with the broader goals of modern chemical science.

Table 2: Names of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Arginine |

| Cyanamide |

| Cyanuric chloride |

| Deoxyribonucleic guanidine (DNG) |

| Dimethyl carbonate |

| Guanidine |

| Guanidine hydrochloride |

| Imidazolin-2-iminato |

| Pyrimido[1,2-a]benzimidazole |

Q & A

Q. What are the common synthetic routes for 1-(2,4,5-Trifluorophenyl)guanidine, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling a trifluorophenyl precursor with a guanidine derivative. For analogous compounds (e.g., substituted guanidines), methods include:

- Step 1 : Reacting a fluorophenylamine precursor with a guanidinylation agent (e.g., cyanamide or thiourea derivatives) under basic conditions (e.g., triethylamine) .

- Step 2 : Purification via crystallization or column chromatography, with reaction monitoring by TLC to ensure completion .

- Critical Conditions : Inert atmosphere (nitrogen/argon) to prevent moisture interference and stabilize reactive intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>19</sup>F NMR : Identify fluorine substitution patterns (e.g., splitting due to 2,4,5-trifluorophenyl groups) and guanidine proton signals (δ 6.5–8.5 ppm for aromatic protons; δ 3.5–5.0 ppm for NH2 groups) .

- IR Spectroscopy : Detect characteristic guanidine N–H stretches (~3300 cm<sup>-1</sup>) and C–F vibrations (1100–1200 cm<sup>-1</sup>) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C7H6F3N3) and fragmentation patterns .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Fluorinated guanidines are generally stable at neutral pH but may hydrolyze under strongly acidic/basic conditions .

- Storage Recommendations : Store in amber vials at –20°C under inert gas to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency during synthesis to minimize byproducts like dehalogenated intermediates?

- Methodological Answer :

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)2/Xantphos) for Buchwald-Hartwig amination, which reduces aryl halide byproducts .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the guanidine group .

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., Michael adducts from styrene derivatives, as seen in related fluorophenyl compounds) .

Q. What electronic effects do fluorine substituents exert on the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Modeling : Use DFT calculations to map electron density distribution. The 2,4,5-trifluorophenyl group is electron-withdrawing, enhancing electrophilicity at the guanidine nitrogen .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., phenylguanidine) in SNAr reactions; fluorinated derivatives show 3–5× faster kinetics .

Q. How should researchers resolve discrepancies in biological activity data across studies (e.g., conflicting IC50 values in enzyme inhibition assays)?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors for kinase assays) and ensure consistent buffer conditions (pH, ionic strength) .

- Impurity Profiling : Characterize batches via HPLC to rule out activity variations caused by trace byproducts (e.g., <2% dehalogenated impurities can alter potency) .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., 1-(3,4-difluorophenyl)guanidine) to identify substituent-specific trends .

Data Contradiction Analysis

Key Recommendations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.